Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)
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Overview
Description
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is a standard amino acid that is heavy-isotope labeled . It is used in peptide synthesis and is often used to introduce homoarginine by Fmoc-SPPS .
Molecular Structure Analysis
The molecular formula of “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is (13C)6C28H40(15N)4O7S . Its molecular weight is 658.69 .Physical and Chemical Properties Analysis
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is a solid substance . It has a 13C enrichment of ≥ 98.0% and a 15N enrichment of ≥ 98.0% .Scientific Research Applications
Efficient Access to Pbf-Protected Argininic Acid
Pbf-protected argininic acid, a building block for Fmoc-solid phase peptide synthesis, is obtained efficiently using a large excess of nitrosating agent with intermediate N δ -nitrosyl protection and denitrosation in aqueous acidic medium. This process highlights the importance of protective groups in synthesizing specific peptide sequences (Cupido, Spengler, Burger, & Albericio, 2005).
Incorporation in Solid-Phase Peptide Synthesis
Fmoc-Arg(Pbf)-OH's incorporation into growing peptide chains has been studied, identifying alternative solvents like N-butylpyrrolidinone (NBP) to the hazardous DMF, common in SPPS. This research emphasizes optimizing conditions to prevent the formation of inactive δ-lactam, which can reduce yield and lead to undesired products (De la Torre et al., 2020).
Synthesis Improvements
Improvements in the synthesis of Fmoc-Arg(Pbf)-OH have been made by adding phase-transfer catalyzers and cyclohexylamine during specific steps, enhancing the yield from 59% to 72%. These modifications demonstrate the ongoing advancements in peptide synthesis methodologies (Hong Yong-yu, 2006).
Application in Microwave-Irradiated Peptide Synthesis
The use of microwave irradiation in solid-phase synthesis, specifically for coupling reactions involving Fmoc-Arg(Pbf)-OH, showcases the application of advanced techniques to improve synthesis efficiency and yield. This approach is particularly beneficial for peptides like leuprorelin, illustrating the role of modern technology in peptide synthesis (Shen Shu-bao, 2009).
Mechanism of Action
Properties
IUPAC Name |
(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-NJBLHHMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[15NH2])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745887 |
Source
|
Record name | (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217461-89-6 |
Source
|
Record name | (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217461-89-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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